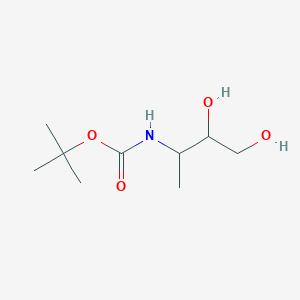

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted for D₂O/CDCl₃):

- tert-Butyl protons: Singlet at δ 1.2–1.4 ppm (9H, (CH₃)₃C).

- C2 methine proton: Multiplet at δ 3.8–4.0 ppm (1H, CH-NHCO).

- C3 and C4 hydroxyl protons: Broad signals at δ 4.5–5.5 ppm (2H, exchangeable).

- C1 and C4 methylene protons: Multiplets at δ 3.4–3.7 ppm (4H, -CH₂-OH).

¹³C NMR (predicted):

Infrared (IR) Absorption Profile Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Properties

IUPAC Name |

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZNGCKFWOIZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824519-24-5 | |

| Record name | tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxybutan-2-yl precursor. One common method involves the use of tert-butyl chloroformate and 3,4-dihydroxybutan-2-amine under basic conditions to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate can undergo oxidation reactions, particularly at the dihydroxybutan-2-yl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include amines.

- Substitution products vary depending on the substituent introduced .

Scientific Research Applications

The compound exhibits notable biological properties, particularly in the field of neuropharmacology . Research has shown that it possesses antioxidant properties , primarily due to its hydroxyl groups, which enable it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related damage in cells.

Case Study: Alzheimer’s Disease Research

In vitro studies have demonstrated that tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Quantitative assays indicated a significant reduction in enzyme activity related to amyloid fibril formation when treated with this compound. This finding positions it as a potential therapeutic agent for neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methodologies, often involving the reaction of tert-butyl carbamate with appropriate hydroxylated intermediates. Its molecular formula is , with a molecular weight of approximately 189.25 g/mol .

This compound has been explored for its potential as a therapeutic intermediate in drug formulations. Its dual functionality allows it to act both as a buffering agent and as an active pharmaceutical ingredient (API). The compound's solubility in both water and organic solvents enhances its applicability in various pharmaceutical formulations .

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as an API or intermediate in drug synthesis |

| Antioxidant Formulations | Incorporated into formulations targeting oxidative stress |

| Neuroprotective Agents | Investigated for potential use in treating neurodegenerative diseases |

Analytical Applications

In analytical chemistry, this compound serves as a standard in various assays due to its well-defined chemical structure and stability under laboratory conditions. Its ability to interact with biological systems makes it useful for studying enzyme kinetics and inhibition mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The dihydroxybutan-2-yl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxy-Substituted Carbamates

tert-Butyl N-hydroxycarbamate () shares the Boc-protected amine but lacks the dihydroxybutane chain. Its hydrogen-bonding network involves N–H···O and O–H···O interactions, with bond lengths of 2.81 Å and 2.65 Å, respectively, stabilizing its crystalline structure . In contrast, the dihydroxybutan-2-yl group in the target compound introduces additional hydrogen-bond donors, likely increasing solubility and altering crystallinity.

N-Pivaloylhydroxylamine () replaces the Boc group with a pivaloyl moiety. This substitution reduces steric hindrance compared to tert-butyl but limits the nitrogen’s protection during synthesis. Its ribbon-like hydrogen-bonding pattern differs from the layered or helical arrangements observed in Boc-protected analogs .

Cyclic and Heterocyclic Carbamates

PharmaBlock Sciences lists multiple carbamates with cyclic substituents (Evidences 3–7):

- tert-Butyl 4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-ylcarbamate (): Contains a cyclobutyl ring and keto-enol tautomerism, which may enhance metabolic stability compared to the diol chain in the target compound .

Biological Activity

Tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₉N₁O₄ and features a tert-butyl group, a carbamate functional group, and two hydroxyl groups on a butane backbone. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Key areas of interest include:

- Antioxidant Properties : The hydroxyl groups in the structure suggest potential antioxidant activity, which can be beneficial in mitigating oxidative stress in cells.

- Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is crucial for understanding its pharmacodynamics .

- Cell Viability : Preliminary studies have suggested that this compound may influence cell viability in various assays, indicating possible therapeutic applications .

The mechanism of action involves several pathways:

- Covalent Bond Formation : The carbamate moiety can react with nucleophilic residues in proteins, potentially altering enzyme function.

- Hydrogen Bonding : The hydroxyl groups can participate in hydrogen bonding with biological macromolecules, influencing binding affinity and specificity .

- Modulation of Signaling Pathways : There is evidence suggesting that the compound may modulate signaling pathways involved in cellular stress responses and apoptosis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological properties of this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate | C₉H₁₉N₁O₄ | Different hydroxyl positioning; potential variations in biological activity |

| Ethyl N-(1,3-dihydroxybutan-2-yl)carbamate | C₇H₁₅N₁O₄ | Ethyl group instead of tert-butyl may affect lipophilicity |

| Isopropyl N-(1,3-dihydroxybutan-2-yl)carbamate | C₈H₁₇N₁O₄ | Isopropyl group introduces steric hindrance; possible differences in reactivity |

This table highlights how variations in molecular structure can lead to different biological activities and interactions.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease .

- Antioxidant Activity : Research has demonstrated that this compound may reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent .

- Pharmacological Applications : Ongoing studies are exploring the use of this compound in drug formulations aimed at treating neurodegenerative diseases due to its ability to interact with multiple molecular targets involved in disease pathways .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 3,4-dihydroxybutan-2-amine. A common approach involves coupling the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Reaction optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Monitoring by TLC or LC-MS for Boc-protection completion.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). For diastereoselective synthesis, chiral auxiliaries or enantioselective catalysts may be employed .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : 1H NMR (DMSO-d6 or CDCl3) to identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and Boc tert-butyl groups (δ 1.4 ppm, singlet). 13C NMR confirms the carbamate carbonyl (δ 155–160 ppm).

- IR : Peaks at ~3350 cm⁻¹ (OH/NH stretch) and ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H]+ ~248.3 g/mol).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves stereochemistry and hydrogen-bonding networks. Pre-crystallization solvent screening (e.g., ethanol/water mixtures) improves crystal quality .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

Methodological Answer: Diastereomer formation often arises from incomplete stereocontrol during the Boc-protection of vicinal diols. Strategies include:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Sharpless dihydroxylation conditions) to enforce stereochemistry at the 3,4-diol positions.

- Dynamic NMR : Analyze temperature-dependent NMR spectra to identify rotameric equilibria affecting stereochemical assignments .

Q. What experimental approaches mitigate low crystallinity in X-ray diffraction studies of this compound?

Methodological Answer: Poor crystallization is common due to flexible diol and carbamate groups. Solutions include:

- Solvent Optimization : Test mixed solvents (e.g., acetone/hexane) to induce slow evaporation.

- Derivatization : Convert hydroxyl groups to esters (e.g., acetyl) to reduce flexibility.

- Software Refinement : Use SHELXL to refine partially disordered structures by constraining thermal parameters and applying TWIN/BASF commands for twinned crystals.

Q. How should conflicting NMR data between computational predictions and experimental results be analyzed?

Methodological Answer: Discrepancies often stem from solvent polarity effects, tautomerism, or hydrogen bonding. Steps to resolve:

- 2D NMR : Perform COSY (to map proton-proton coupling) and HSQC (to correlate 1H-13C signals) for unambiguous assignments.

- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts (e.g., using Gaussian or ORCA software).

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by acquiring spectra at 25°C and 60°C .

Q. What analytical methods are recommended for detecting trace impurities in Boc-protected derivatives?

Methodological Answer:

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water with 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies side products (e.g., de-Boc derivatives).

- 1H NMR with Relaxation Filters : Apply T1ρ filters to suppress signals from the main compound, enhancing impurity detection.

- Elemental Analysis : Verify purity >98% by matching experimental C/H/N/O percentages with theoretical values .

Data Contradiction Analysis

Q. Why might melting point data vary significantly across literature sources?

Methodological Answer: Variations arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) exhibit distinct melting points.

- Impurity Profiles : Residual solvents (e.g., DMF) depress melting points.

- Measurement Methods : Capillary vs. DSC (differential scanning calorimetry) results differ due to heating rate and sample prep. Mitigation: Report DSC thermograms (onset temperature ± standard deviation) and solvent recrystallization history .

Q. How to address discrepancies in reported bioactivity of structurally similar carbamates?

Methodological Answer: Compare:

- Stereochemistry : Ensure enantiopurity (e.g., via polarimetry or chiral HPLC).

- Solubility : Use DMSO stock solutions standardized by nephelometry to avoid aggregation artifacts.

- Assay Conditions : Control pH (carbamates hydrolyze in acidic/basic conditions) and validate cell-based assays with positive controls .

Tables for Key Analytical Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.